CID 78062283
Description
CID 78062283 is a PubChem Compound Identifier (CID) assigned to a unique chemical entity in the PubChem database. Compounds with adjacent CIDs (e.g., CID 78062282 or 78062284) may share structural motifs or functional groups, but direct data for this compound remain unspecified in the available literature.
Properties
Molecular Formula |
Al3Er |
|---|---|
Molecular Weight |
248.20 g/mol |
InChI |
InChI=1S/3Al.Er |
InChI Key |
HBPFKSXPLZKSPF-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Al].[Al].[Er] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of aluminum erbium compound involves the reaction of aluminum and erbium under controlled conditions. One common method is to dissolve organic amine in a solvent, add dianhydride, and stir the mixture to dissolve and react. The reaction conditions typically involve maintaining a specific temperature and pressure to ensure the proper formation of the compound .
Industrial Production Methods
In industrial settings, the production of aluminum erbium compound may involve large-scale synthesis using high-purity raw materials. The process includes the careful control of reaction parameters such as temperature, pressure, and reaction time to achieve high yield and purity. The use of advanced equipment and techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Aluminum erbium compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxide and erbium oxide.
Reduction: It can be reduced using reducing agents to form elemental aluminum and erbium.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reactions are typically carried out at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used under controlled conditions.
Substitution: Various reagents, including halogens and organometallic compounds, can be used in substitution reactions.
Major Products Formed
Oxidation: Aluminum oxide and erbium oxide.
Reduction: Elemental aluminum and erbium.
Substitution: Depending on the substituent, various organoaluminum and organoerbium compounds can be formed.
Scientific Research Applications
Aluminum erbium compound has several scientific research applications:
Chemistry: Used as a catalyst in various chemical reactions due to its unique properties.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential therapeutic applications, including targeted drug delivery and cancer treatment.
Industry: Utilized in the production of advanced materials, including high-strength alloys and specialized coatings.
Mechanism of Action
The mechanism by which aluminum erbium compound exerts its effects involves its interaction with molecular targets and pathways. In biological systems, it can bind to specific proteins and enzymes, altering their activity and function. The compound’s unique electronic and structural properties enable it to participate in various biochemical processes, making it a valuable tool in scientific research.
Comparison with Similar Compounds
Key Observations:
Structural Diversity: CID 53216313 contains a boronic acid group with halogen substituents, typical of Suzuki coupling intermediates . CID 252137 features a brominated indole-carboxylic acid scaffold, common in medicinal chemistry for targeting enzyme active sites .
Solubility Trends : CID 57416287 exhibits high aqueous solubility (86.7 mg/mL), likely due to its polar amine and oxygen functionalities, whereas CID 252137’s low solubility (0.052 mg/mL) aligns with its aromatic and hydrophobic indole core .
Bioactivity Context : While this compound’s biological role is undefined, compounds like CID 252137 (a brominated indole) are frequently explored as protease inhibitors or anti-inflammatory agents, suggesting possible overlap in research applications .
Methodological Considerations for Comparative Studies
The evidence emphasizes rigorous protocols for chemical characterization, which are critical when comparing CIDs:
- Spectral Validation : Compounds must be characterized using NMR, MS, and elemental analysis to confirm purity and structure . For example, CID 53216313’s synthesis involved Pd-catalyzed cross-coupling, validated by chromatographic and spectroscopic methods .
- Computational Modeling : Tools like XLOGP3 and ESOL solubility predictors enable rapid property comparisons, as seen in CID 53216313 and CID 57416287 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
